1-Chloro-4-(isocyanomethyl)benzene
Overview
Description
1-Chloro-4-(isocyanomethyl)benzene is a chemical compound with the molecular formula C8H6ClN and a molecular weight of 151.59 g/mol . It is a heterocyclic compound that belongs to the morpholine family and is activated by electron-withdrawing groups such as nitro, chloro, and cyano groups . This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(isocyanomethyl)benzene can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; temperature range: 20-40°C; reaction time: 2-4 hours.
Reduction: Lithium aluminum hydride; temperature range: 0-25°C; reaction time: 1-3 hours.
Substitution: Sodium methoxide, potassium tert-butoxide; temperature range: 50-80°C; reaction time: 3-5 hours.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-(isocyanomethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-(isocyanomethyl)benzene involves its interaction with specific molecular targets and pathways. It is activated by electron-withdrawing groups, which enhance its reactivity in various chemical reactions . The compound’s inhibitory effects on pyrrole synthesis and xanthate oxidation are attributed to its ability to interfere with the enzymatic pathways involved in these processes .
Comparison with Similar Compounds
- 1-Fluoro-4-(isocyanomethyl)benzene
- 4-(Isocyanomethyl)chlorobenzene
- 4-Chlorobenzylisocyanide
Comparison: 1-Chloro-4-(isocyanomethyl)benzene is unique due to its specific activation by electron-withdrawing groups, which enhances its reactivity in various chemical reactions . Compared to similar compounds, it exhibits distinct inhibitory effects on pyrrole synthesis and xanthate oxidation, making it valuable in biochemical studies .
Properties
IUPAC Name |
1-chloro-4-(isocyanomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNSTIWJVLLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373884 | |
Record name | 1-chloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39546-47-9 | |
Record name | 1-chloro-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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